

MEDI-551 target binding and cellular response

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MEDI-551 (Inebilizumab): A Technical Overview of Target Binding and Cellular Response

Introduction

MEDI-551, also known as inebilizumab, is a humanized, afucosylated IgG1 kappa monoclonal antibody that targets the CD19 protein expressed on the surface of B-lymphocytes.[1][2] This engineered antibody has been developed for the treatment of various B-cell mediated autoimmune diseases and malignancies.[3][4][5] Its mechanism of action is primarily centered on the depletion of a broad range of B-cells, including plasmablasts and some plasma cells, through enhanced effector functions.[6][7][8] This technical guide provides an in-depth overview of MEDI-551's target binding characteristics and the subsequent cellular responses it elicits, intended for researchers, scientists, and professionals in drug development.

Target Binding and Affinity

The primary target of MEDI-551 is the CD19 antigen, a transmembrane protein that is a hallmark of the B-cell lineage, expressed from early pro-B cells through to mature B-cells and plasmablasts.[1][9] MEDI-551 is an affinity-optimized antibody, designed for high-affinity binding to human CD19.[10][11] This high-affinity interaction is the critical first step in its therapeutic action.

Quantitative Binding Data

Parameter	Value	Method	Cell Line/Protein	Reference
Affinity Constant (KD)	1.240 x 10 ⁻⁹ M	Bio-Layer Interferometry (BLI)	Recombinant Human CD19 Protein (HEK293)	[12]
EC50 (Binding to RAJI cells)	0.18 nM	Flow Cytometry (FACS)	RAJI (Burkitt's lymphoma cell line)	[13]

Cellular Response to MEDI-551 Binding

Upon binding to CD19 on B-cells, MEDI-551 triggers a cascade of immunological responses leading to the elimination of the target cells. The key cellular responses are Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).[\[14\]](#)[\[15\]](#) The potency of these responses is significantly enhanced by the afucosylation of the Fc region of MEDI-551. This modification increases the antibody's affinity for the Fcγ receptor IIIA (FcγRIIIA or CD16a), which is expressed on effector cells such as Natural Killer (NK) cells and macrophages.[\[1\]](#)[\[16\]](#)

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

ADCC is a primary mechanism of action for MEDI-551, where effector immune cells, predominantly NK cells, recognize the antibody-coated B-cells and induce cell lysis.[\[11\]](#)[\[17\]](#) The enhanced binding to FcγRIIIA due to afucosylation leads to more potent ADCC activity compared to fucosylated antibodies.[\[1\]](#)[\[18\]](#)

Parameter	Value	Effector Cells	Target Cells	Reference
EC50	61.53 ng/mL	Not Specified	CHOK1-hCD19	[12]

Antibody-Dependent Cellular Phagocytosis (ADCP)

ADCP is another crucial mechanism where phagocytic cells, such as macrophages, engulf and destroy antibody-opsonized B-cells.[\[15\]](#) MEDI-551 has been shown to effectively mediate the

phagocytosis of B-cells by macrophages.[\[12\]](#)

Experimental Protocols

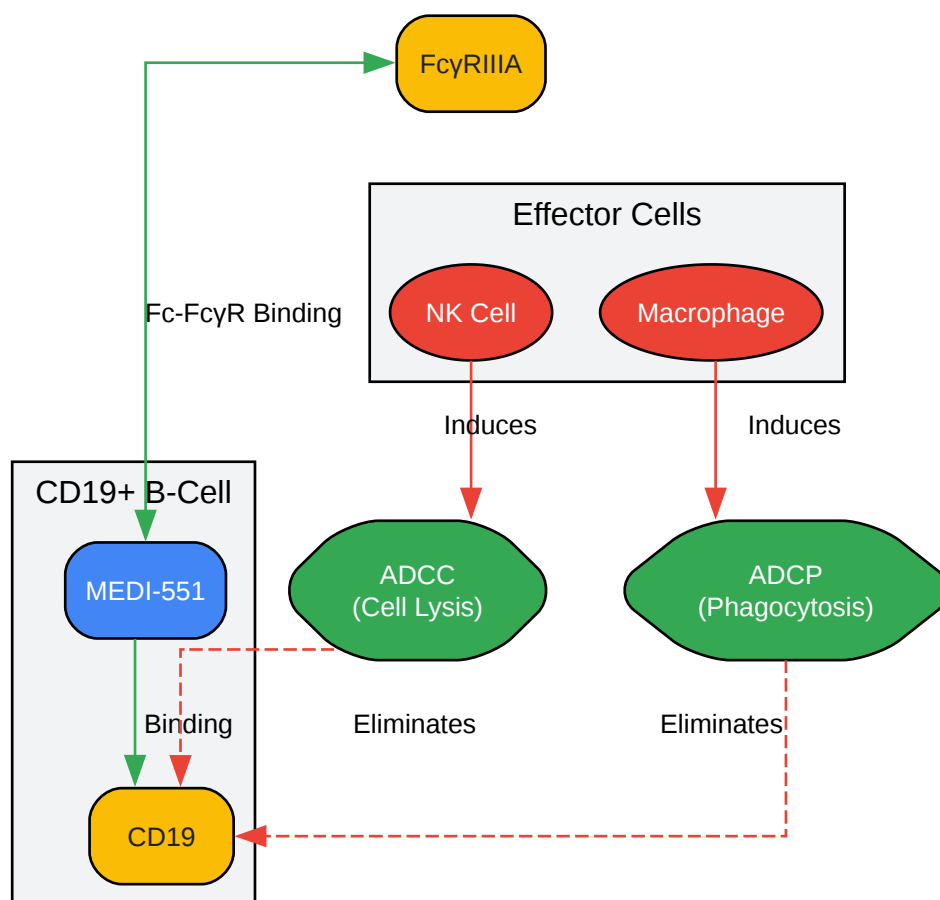
Binding Affinity Measurement (Bio-Layer Interferometry)

- **Immobilization:** An anti-human Fc biosensor is loaded with MEDI-551 to a defined response level.
- **Association:** The loaded biosensor is dipped into wells containing varying concentrations of recombinant human CD19 protein to measure the association rate (k_{on}).
- **Dissociation:** The biosensor is then moved to a buffer-only well to measure the dissociation rate (k_{off}).
- **Data Analysis:** The binding kinetics are analyzed using a 1:1 binding model to calculate the equilibrium dissociation constant ($K_D = k_{off}/k_{on}$).

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

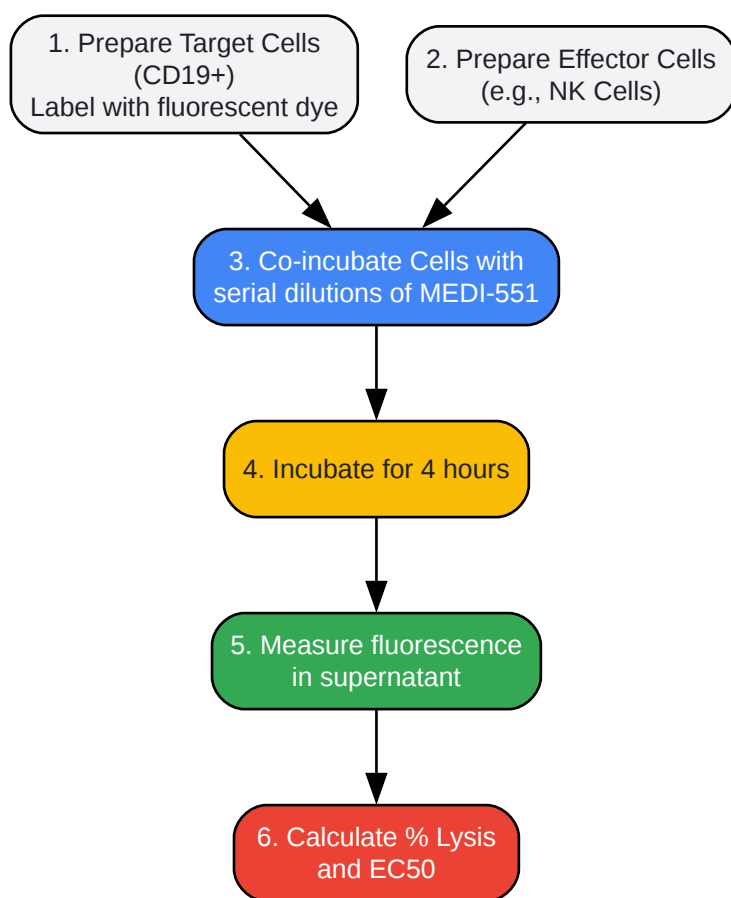
- **Target Cell Preparation:** CD19-expressing target cells (e.g., RAJI or CHOK1-hCD19) are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ^{51}Cr).
- **Effector Cell Preparation:** Effector cells, typically peripheral blood mononuclear cells (PBMCs) or isolated NK cells, are prepared.
- **Co-incubation:** Target and effector cells are co-incubated at a specific effector-to-target (E:T) ratio in the presence of serial dilutions of MEDI-551 or a control antibody.
- **Cytotoxicity Measurement:** After a defined incubation period (e.g., 4 hours), the release of the label from lysed target cells into the supernatant is quantified using a fluorometer or gamma counter.
- **Data Analysis:** The percentage of specific lysis is calculated, and the EC_{50} value (the concentration of antibody required to induce 50% of the maximum lysis) is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations



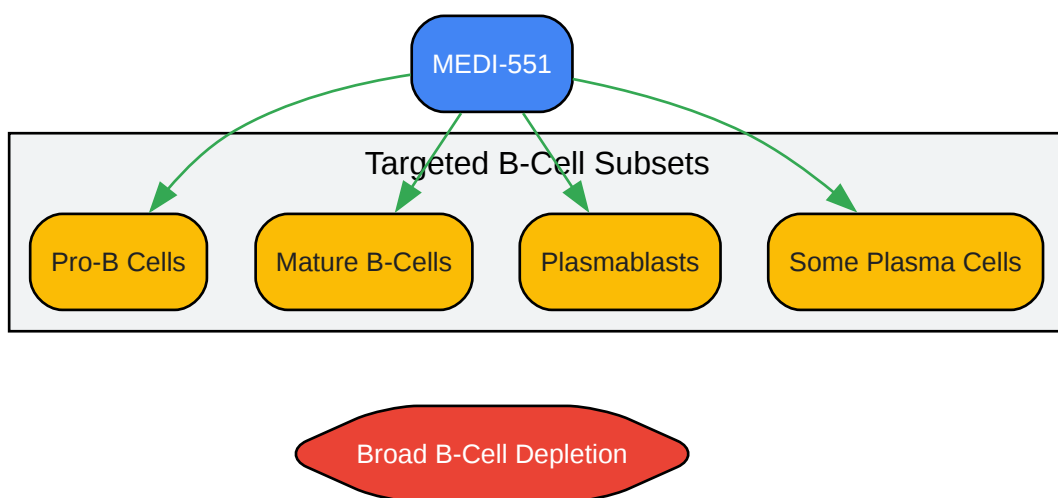
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Caption: MEDI-551 binds to CD19 on B-cells, leading to ADCC and ADCP.



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Caption: Workflow for a typical Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.



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Caption: MEDI-551 targets a wide range of B-cell subsets for depletion.

Conclusion

MEDI-551 (inebilizumab) is a potent, glycoengineered anti-CD19 monoclonal antibody that effectively depletes a broad spectrum of B-cells.[10][18] Its high binding affinity to CD19, coupled with enhanced ADCC and ADCP effector functions resulting from afucosylation, underpins its therapeutic efficacy in B-cell driven pathologies.[1][15] The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and clinicians working with this important therapeutic agent. Further investigations continue to explore the full therapeutic potential of MEDI-551 in various clinical settings.[19][20]

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